4-(1-Aminoethyl)phenol

Description

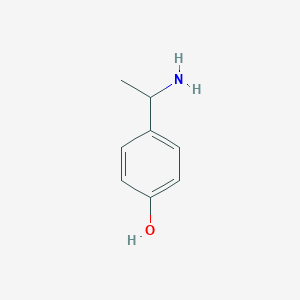

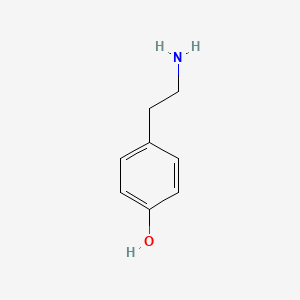

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQPLIAKRDYOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928781 | |

| Record name | 4-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134855-87-1 | |

| Record name | 4-(1-Aminoethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134855-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134855871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(1-Aminoethyl)phenol mechanism

An In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)phenol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is a pivotal molecular scaffold in modern medicinal chemistry and pharmaceutical development. As a chiral amine, its stereoisomers, (R)- and (S)-4-(1-Aminoethyl)phenol, serve as critical building blocks for a range of bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting neurological disorders.[1][2][3] Its structural combination of a phenol group and a chiral aminoethyl side chain allows for precise molecular interactions with biological targets, making its efficient and stereoselective synthesis a topic of paramount importance for researchers and drug development professionals.

This guide provides an in-depth exploration of the core synthetic methodologies for this compound, with a primary focus on the reductive amination of 4'-hydroxyacetophenone. We will dissect the underlying mechanisms, compare key procedural variants, and provide actionable experimental protocols grounded in established chemical principles.

Chapter 1: The Core Synthesis Strategy: Reductive Amination

The most direct and widely employed route to this compound is the reductive amination of 4'-hydroxyacetophenone.[4] This powerful transformation converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ. The overall reaction is a cornerstone of amine synthesis due to its efficiency and versatility.

Overall Transformation:

The process can be conceptually divided into two critical stages: the formation of an imine (or iminium ion) intermediate and its subsequent reduction.

Mechanistic Deep Dive: A Tale of Two Steps

The success of a reductive amination hinges on the careful orchestration of these two steps. The reaction is typically performed in a single pot under conditions that favor the formation of the imine intermediate before its reduction.

Step 1: Imine/Iminium Ion Formation

The reaction initiates with the nucleophilic attack of an ammonia source on the electrophilic carbonyl carbon of 4'-hydroxyacetophenone. This forms a hemiaminal intermediate. The reaction is typically catalyzed by a weak acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequent dehydration yields the key imine intermediate. In the acidic conditions, the imine is often protonated to form a more electrophilic iminium ion, which is the actual species that undergoes reduction.

Step 2: Reduction of the Imine/Iminium Intermediate

The iminium ion is significantly more reactive towards hydride reducing agents than the starting ketone. This crucial difference in reactivity allows for selective reduction. A reducing agent present in the reaction mixture delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final amine product.

Below is a diagram illustrating this fundamental mechanistic pathway.

Caption: General mechanism of reductive amination.

Chapter 2: Key Methodologies and Mechanistic Variants

While the overall pathway is consistent, several distinct methodologies exist for effecting the reductive amination of 4'-hydroxyacetophenone. The choice of method depends on factors such as scale, desired purity, available equipment, and sensitivity of functional groups.

Catalytic Hydrogenation

This classic method involves the reaction of the ketone and ammonia source under a hydrogen atmosphere in the presence of a metal catalyst.

-

Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are commonly used.[4]

-

Mechanism: The catalyst facilitates the addition of hydrogen across the C=N double bond of the imine intermediate.

-

Advantages: This is a "green" chemistry approach as the only byproduct is water. It is highly effective for large-scale industrial synthesis.

-

Causality: The choice of a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. However, it requires specialized high-pressure hydrogenation equipment.

Hydride Reductions

The use of chemical hydride reducing agents is the most common laboratory-scale method. The key is to use a reagent that selectively reduces the iminium ion in the presence of the starting ketone.

-

Sodium Cyanoborohydride (NaBH₃CN): This is the reagent of choice for many reductive aminations.[4] Its reduced reactivity compared to sodium borohydride (NaBH₄) is its primary advantage. It is stable in weakly acidic conditions (pH 4-6) required for efficient imine formation but is reactive enough to reduce the resulting iminium ion.[5] This pH-dependent reactivity prevents the premature reduction of the starting ketone.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for reactions with a wide range of aldehydes and ketones and does not require strict pH control.[5][6]

-

Sodium Borohydride (NaBH₄): While a powerful reducing agent, its utility can be limited because it can reduce the starting ketone, leading to alcohol byproducts.[5] A stepwise procedure, where the imine is formed first and then the reductant is added, can mitigate this issue.[6]

The Leuckart-Wallach Reaction

This specific variant of reductive amination uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[7]

-

Mechanism: The reaction proceeds through the formation of an N-formyl intermediate. The ketone reacts with formamide (or ammonia from ammonium formate) to form an imine, which is then reduced by a hydride transfer from a formate ion or formic acid.[7][8] The resulting formamide of the product amine is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

-

Conditions: The reaction requires high temperatures, typically between 120-185 °C.[7][9]

-

Causality: The high temperatures are necessary to drive the dehydration steps and facilitate the hydride transfer from the relatively weak formate donor. While robust, these harsh conditions can be incompatible with sensitive substrates.

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Data Summary: Comparison of Reductive Amination Methods

| Method | Reagents | Temperature | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Ra-Ni, NH₃/NH₄OAc | Room Temp to Moderate | High atom economy, clean, scalable | Requires specialized pressure equipment |

| Hydride Reduction (NaBH₃CN) | NaBH₃CN, NH₄OAc, Methanol | Room Temp | High selectivity, mild conditions, broad compatibility | Use of toxic cyanide reagent |

| Hydride Reduction (NaBH(OAc)₃) | NaBH(OAc)₃, NH₄OAc, DCE/THF | Room Temp | Mild, non-toxic, good yields, no pH control needed | Higher cost, moisture sensitive |

| Leuckart-Wallach Reaction | Ammonium Formate or Formamide | High (120-185 °C) | Inexpensive reagents, one-pot procedure | Harsh conditions, potential for byproducts, requires final hydrolysis step[7] |

Chapter 3: Experimental Protocol: Synthesis via NaBH₃CN

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound from 4'-hydroxyacetophenone using sodium cyanoborohydride.

Materials & Reagents

-

4'-Hydroxyacetophenone (1.0 eq)

-

Ammonium Acetate (10 eq)

-

Sodium Cyanoborohydride (1.5 eq)

-

Methanol (Anhydrous)

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Sodium Hydroxide (1M)

-

Ethyl Acetate

-

Magnesium Sulfate (Anhydrous)

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. erowid.org [erowid.org]

- 9. scispace.com [scispace.com]

4-(1-Aminoethyl)phenol chemical properties and reactivity

An In-Depth Technical Guide to 4-(1-Aminoethyl)phenol: Chemical Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound featuring a phenol ring substituted with a chiral 1-aminoethyl group. This unique structure, possessing both a nucleophilic primary amine and an acidic phenolic hydroxyl group, makes it a highly versatile and valuable building block in synthetic chemistry.[1] It exists as two distinct enantiomers, (S)-4-(1-aminoethyl)phenol and (R)-4-(1-aminoethyl)phenol, as well as a racemic mixture. Its chirality is critical, rendering it a key intermediate in the enantioselective synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound dictate its handling, reactivity, and application. The molecule's identity is defined by its structure, comprising a benzene ring functionalized with a hydroxyl group and an aminoethyl side chain at the para position.

Diagram 1: Enantiomers of this compound

Caption: Chemical structures of the (S) and (R) enantiomers.

The physical and chemical characteristics are summarized below. The hydrochloride and hydrobromide salts are often used to improve solubility and stability.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][4] |

| Molecular Weight | 137.18 g/mol | [1][4] |

| Appearance | White to off-white solid | [1][5] |

| CAS Number | 134855-87-1 (Racemate) 221670-72-0 ((S)-enantiomer) 134855-88-2 ((R)-enantiomer) | [1][4][5] |

| pKa (Predicted) | 10.20 ± 0.26 (Phenolic OH) | [6] |

| XLogP3-AA | 0.8 | [4] |

| Topological Polar Surface Area | 46.3 Ų | [4] |

| Storage Conditions | Store at 0-8 °C, Keep Cold | [1][5][6] |

Synthesis and Stereochemistry

The synthesis of this compound often starts from readily available precursors like 4'-hydroxyacetophenone.[7] The critical step is the reductive amination of the ketone, which can be achieved through various methods. For applications in drug development, achieving high enantiomeric purity is paramount. This is often accomplished through enzymatic resolution, which offers a highly selective and environmentally friendly approach.

Diagram 2: General Synthetic Pathway

Caption: Simplified synthetic route to enantiopure this compound.

Exemplary Protocol: Enzymatic Kinetic Resolution

The causality behind choosing an enzymatic method lies in its unparalleled stereoselectivity. Transaminases can selectively convert one enantiomer of a racemic amine, allowing for the separation of the unreacted, enantiopure amine.[7]

-

Substrate Preparation: Dissolve racemic this compound in a suitable buffer system (e.g., pH 8.5-9.5).[7]

-

Enzyme Addition: Introduce a stereoselective enzyme, such as (R)-amine dehydrogenase or (S)-ω-transaminase, along with necessary co-factors (e.g., NAD⁺/NADH) and co-substrates.[7]

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24 hours).[7]

-

Work-up and Isolation: Quench the reaction and perform an extraction to separate the remaining unreacted, enantiomerically pure amine from the product and enzyme.

-

Purity Analysis: Determine the enantiomeric excess (ee) using chiral HPLC.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups: the primary amine and the phenolic hydroxyl group. This bifunctionality allows for a wide range of chemical transformations but also presents a challenge of chemoselectivity.

Diagram 3: Reactivity Map

Caption: Competing reaction pathways at the amino and hydroxyl functional groups.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It readily participates in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a mild base yields amides.

-

Imine Formation: Condensation with aldehydes or ketones forms Schiff bases (imines), a reaction that is fundamental in the synthesis of various pharmaceutical derivatives.[8]

Reactions at the Phenolic Hydroxyl Group

The phenolic proton is acidic (predicted pKa ≈ 10.2) and can be removed by a suitable base.[6]

-

Phenoxide Formation: The choice of base is critical. Strong bases like sodium hydride (NaH) are required to deprotonate the phenol, forming a sodium phenoxide.[9] This phenoxide is a much stronger nucleophile than the neutral hydroxyl group.

-

O-Alkylation (Williamson Ether Synthesis): The generated phenoxide can react with alkyl halides to form ethers. This pathway is favored under strongly basic conditions.[9]

-

O-Acylation (Esterification): The phenoxide can also react with acylating agents to form phenyl esters.[10]

Chemoselectivity: The Scientist's Choice

Controlling which functional group reacts is a key synthetic challenge. The choice of reaction conditions dictates the outcome.

-

For N-functionalization: Reactions are typically run under neutral or mildly basic conditions. The amine is generally more nucleophilic than the hydroxyl group in a neutral medium.[9]

-

For O-functionalization: Strongly basic conditions are employed. A strong base like NaH will selectively deprotonate the more acidic phenol, creating a highly reactive phenoxide that outcompetes the amine in subsequent nucleophilic attacks.[9] The choice of solvent is also crucial; aprotic polar solvents like DMF or DMSO are often preferred for such reactions.[9]

Applications in Research and Development

The versatile structure of this compound makes it a valuable intermediate in several high-value sectors.

-

Pharmaceutical Development: It is a crucial building block for synthesizing a wide array of pharmaceuticals, particularly those targeting neurological disorders.[1][11] Its derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs), which are vital in treating mood disorders.[5] The hydrobromide salt has been studied for its potential sympathomimetic activity and interaction with neurotransmitter systems relevant to Parkinson's disease and depression.[2]

-

Biochemical Research: The compound and its enantiomers are used as tools to probe enzyme-substrate interactions and to study neurotransmitter activity, providing insights into biological mechanisms and potential drug targets.[1][2][5]

-

Material Science: It can be incorporated into polymer backbones to create advanced materials with enhanced thermal or mechanical properties.[5][11]

-

Agrochemicals: It serves as an intermediate in the formulation of more effective and environmentally conscious pesticides.[1][11]

Safety, Handling, and Storage

Due to its reactivity, this compound and its salts must be handled with care. The hydrochloride salt is classified as hazardous, and the free base is corrosive.[3][12]

| Hazard Statement | GHS Classification | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3] |

| H314: Causes severe skin burns and eye damage | Skin Corrosion (Category 1B) | [12][13] |

| H318: Causes serious eye damage | Serious Eye Damage (Category 1) | [12][13] |

| H335: May cause respiratory irritation | STOT SE (Category 3) | [3] |

Safe Handling Protocol

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[13]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust.[13]

-

First Aid (Skin Contact): In case of contact, immediately take off all contaminated clothing and rinse the skin with copious amounts of water. Seek immediate medical attention.[13]

-

First Aid (Eye Contact): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[12][13]

Conclusion

This compound is a foundational chiral intermediate whose value is derived from its bifunctional nature. A thorough understanding of its properties and the delicate balance of its reactivity is essential for harnessing its full synthetic potential. By carefully selecting reaction conditions, researchers can control its chemoselectivity to build complex molecules for critical applications in medicine, biochemistry, and material science. Adherence to strict safety protocols is mandatory to ensure the safe and effective use of this versatile compound.

References

Click to expand

-

Cheméo. Chemical Properties of this compound (CAS 134855-87-1). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123594, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22058928, this compound hydrochloride. [Link]

-

Wikipedia. 4-Aminophenol. [Link]

-

Chemchart. This compound hydrochloride (860767-47-1). [Link]

-

US EPA. Phenol, 4-(1-aminoethyl)- - Substance Details - SRS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14696308, 4-((1R)-1-Aminoethyl)phenol. [Link]

-

International Labour Organization. ICSC 0070 - PHENOL. [Link]

-

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]

-

ResearchGate. Is there any reaction to bond Amine (-NH2) groups to Hydroxyl (-OH) groups?. [Link]

-

Patsnap Synapse. What is Phenol used for?. [Link]

-

NIST. Phenol, 4-(2-aminoethyl)-. [Link]

-

YouTube. Reactions of phenol due to -OH group. [Link]

-

ResearchGate. In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [guidechem.com]

- 7. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. (S)-4-(1-Aminoethyl)phenol, 97% | Fisher Scientific [fishersci.ca]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of 4-(1-Aminoethyl)phenol

Foreword: Unveiling the Potential of a Classic Scaffold

To the dedicated researcher, scientist, and drug development professional, the molecule 4-(1-aminoethyl)phenol presents a fascinating case study. Its structure is deceptively simple, echoing the classic β-phenylethylamine scaffold of endogenous catecholamines, yet it remains largely characterized as a synthetic intermediate rather than a primary bioactive agent.[1][2][3][4][5] This guide is structured not as a mere recitation of established facts, but as a strategic blueprint for the comprehensive evaluation of this compound. We will proceed from a foundation of established structure-activity relationships (SAR) for sympathomimetic amines to delineate a rigorous, multi-tiered experimental plan to fully characterize the biological activity of this compound. This document serves as both a repository of current understanding and a forward-looking manual for its future investigation.

Structural Analysis and Predicted Pharmacological Profile

This compound, with its phenol ring, a two-carbon chain, and a primary amine, is a quintessential sympathomimetic amine.[6][7] The structural features strongly predict an interaction with the adrenergic receptor system.

Key Structural Features and Their Implications:

-

Phenolic Hydroxyl Group: The hydroxyl group at the para-position of the benzene ring is a critical feature for hydrogen bonding within the adrenergic receptor binding pocket. While full agonist activity is often associated with a catechol moiety (hydroxyl groups at both the 3 and 4 positions), the single hydroxyl group suggests that this compound may act as a partial or full agonist, potentially with selectivity for certain receptor subtypes.[7][8]

-

Ethylamine Side Chain: The two-carbon separation between the benzene ring and the amino group is optimal for sympathomimetic activity.[7]

-

Primary Amine: Primary and secondary amines demonstrate good adrenergic activity, while tertiary amines and quaternary ammonium salts are less effective.[6] The primary amine of this compound is expected to be protonated at physiological pH, forming a key ionic interaction with an aspartate residue in the transmembrane domain 3 of adrenergic receptors.

-

Chiral Center: The presence of a chiral carbon at the alpha position of the ethylamine side chain means that this compound exists as (R)- and (S)-enantiomers. For many sympathomimetics, the (R)-enantiomer is significantly more potent.[7] A thorough investigation must involve the separation and individual testing of these enantiomers.

Based on this structural analysis, the primary hypothesis is that this compound functions as a direct-acting sympathomimetic agent with a preference for adrenergic receptors. Its precise selectivity profile (α vs. β, and subtypes thereof) and efficacy (agonist, partial agonist, or antagonist) remain to be elucidated.

A Strategic Experimental Workflow for Characterization

The following sections outline a comprehensive, phased approach to systematically characterize the biological activity of this compound.

Phase 1: Receptor Binding Affinity

The initial step is to determine if, and with what affinity, this compound and its enantiomers bind to the various adrenergic receptor subtypes. The recommended methodology is competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). HEK293 or CHO cells are common choices.

-

Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, combine the membrane preparation with a known concentration of a high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).

-

Add increasing concentrations of the unlabeled test compound (this compound racemate, (R)-enantiomer, and (S)-enantiomer).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Predicted Binding Affinity Profile

| Receptor Subtype | Radioligand | Predicted Ki (nM) for this compound |

| α1-Adrenergic | ||

| α1A | [³H]Prazosin | To be determined |

| α1B | [³H]Prazosin | To be determined |

| α1D | [³H]Prazosin | To be determined |

| α2-Adrenergic | ||

| α2A | [³H]Rauwolscine | To be determined |

| α2B | [³H]Rauwolscine | To be determined |

| α2C | [³H]Rauwolscine | To be determined |

| β-Adrenergic | ||

| β1 | [³H]Dihydroalprenolol | To be determined |

| β2 | [³H]Dihydroalprenolol | To be determined |

| β3 | [³H]Dihydroalprenolol | To be determined |

Diagram: Experimental Workflow for Receptor Binding

Caption: Simplified signaling pathways for β- and α1-adrenergic receptors.

Phase 3: In Vitro Tissue-Based Assays

To understand the physiological effects in a more integrated system, isolated tissue preparations are invaluable.

Experimental Protocol: Isolated Guinea Pig Atria

-

Tissue Preparation: Dissect the atria from a guinea pig and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Measurement: Record the rate and force of atrial contractions using an isometric force transducer.

-

Assay: After stabilization, add cumulative concentrations of the test compound to generate a dose-response curve for changes in heart rate (chronotropic effect) and force of contraction (inotropic effect). This will primarily assess β1-adrenergic activity.

Experimental Protocol: Isolated Rat Aorta Rings

-

Tissue Preparation: Prepare rings from the thoracic aorta of a rat and mount them in an organ bath under tension.

-

Measurement: Record changes in tension to measure vasoconstriction or vasodilation.

-

Assay: Construct a dose-response curve for the contractile effect of the test compound to assess α1-adrenergic activity. To evaluate β2-adrenergic (vasodilatory) activity, pre-contract the aortic rings with phenylephrine and then add the test compound.

Phase 4: In Vivo Models

The final phase of preclinical characterization involves assessing the effects of this compound in a living organism.

Experimental Protocol: Anesthetized Rat Model

-

Animal Preparation: Anesthetize a rat and cannulate the carotid artery to measure blood pressure and the jugular vein for drug administration. Insert ECG leads to monitor heart rate.

-

Drug Administration: Administer increasing intravenous doses of the test compound.

-

Measurement: Continuously record mean arterial pressure, heart rate, and any cardiac arrhythmias.

-

Data Analysis: Analyze the dose-dependent effects on cardiovascular parameters. Selective antagonists can be co-administered to confirm the involvement of specific adrenergic receptor subtypes. [9]

Evaluation of Potential Effects on Monoamine Transporters

Given its structural similarity to amphetamine and other monoamine releasers, it is prudent to investigate whether this compound interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). [10][11] Experimental Approach:

-

Transporter Uptake Assays: Use cell lines expressing DAT, NET, or SERT. Measure the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of increasing concentrations of this compound to determine if it acts as a reuptake inhibitor.

-

Transporter Release Assays: Preload the cells with the radiolabeled substrate and then expose them to the test compound to see if it induces substrate release (efflux), which is characteristic of an indirectly acting sympathomimetic.

Toxicological Considerations

The safety profile is paramount. The aminophenol scaffold warrants a careful toxicological evaluation.

-

Nephrotoxicity and Hepatotoxicity: Studies on p-aminophenol, a related compound, have shown potential for kidney and liver toxicity, often through the formation of reactive quinoneimine metabolites and depletion of glutathione. [12][13]* Initial Safety Assessment: The hydrochloride salt of this compound is reported to be harmful if swallowed and to cause skin and eye irritation. [14]* Recommended Assays:

-

In Vitro Cytotoxicity: Assess the toxicity of this compound in relevant cell lines, such as primary hepatocytes and renal proximal tubule cells.

-

Metabolite Identification: Identify the major metabolites of the compound to assess the potential for bioactivation to toxic species.

-

In Vivo Toxicity Studies: Conduct acute and repeated-dose toxicity studies in rodents to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

-

Conclusion and Forward Path

This compound stands as a compound of significant interest, positioned at the intersection of classic adrenergic pharmacology and modern drug discovery. Its biological activity is likely that of a sympathomimetic agent, but the nuances of its receptor selectivity, enantiomer-specific activity, functional efficacy, and safety profile are yet to be defined. The multi-phased experimental plan detailed in this guide provides a rigorous and logical framework for its complete characterization. By systematically progressing from in vitro binding and functional assays to tissue-based and in vivo models, researchers can build a comprehensive understanding of this molecule's pharmacological and toxicological properties. This foundational knowledge is the essential first step in determining its potential for future therapeutic development.

References

-

Chem-Impex. (S)-4-(1-Aminoethyl)Phenol. [Link]

-

Chem-Impex. (R-4-(1-Aminoethyl)phenol. [Link]

- Journal of Biochemical and Molecular Toxicology. (2001). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen.

- Ghouri, M. S., & Haley, T. J. (1969). In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of cyclopentamine. Journal of Pharmaceutical Sciences, 58(7), 882-884.

- Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137-1142.

- Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1991). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology, 108(2), 267-275.

- Lepor, H., & Shapiro, E. (1987). An in vivo evaluation of alpha adrenergic receptors in canine prostate. The Journal of Urology, 138(5), 1336-1339.

- Anderson, W. G. (1983). The sympathomimetic activity of N-isopropyloctopamine in vitro. The Journal of Pharmacology and Experimental Therapeutics, 225(3), 553-558.

- Steele, S. L., Berrini, M., & Shiels, H. A. (2011). In vivo and in vitro assessment of cardiac β-adrenergic receptors in larval zebrafish (Danio rerio). Journal of Experimental Biology, 214(Pt 9), 1465-1475.

-

Deranged Physiology. (2024). Sympathomimetics. [Link]

- Mills, P. J., & Dimsdale, J. E. (2009). Association of In Vivo Beta-Adrenergic Receptor Sensitivity with Inflammatory Markers in Healthy Subjects.

-

MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]

- Kolb, P., Rosenbaum, D. M., Irwin, J. J., Fung, J. J., Kobilka, B. K., & Shoichet, B. K. (2009). Structure-based discovery of β2-adrenergic receptor ligands.

- Cleveland Clinic Journal of Medicine. (1990). Adrenergic receptors: structure and function.

-

University of Babylon. (2023-2024). Adrenergic Agents. [Link]

-

Chem-Impex. (S)-4-(1-Aminoethyl)Phenol. [Link]

-

PubChem. This compound. [Link]

-

MDPI. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. [Link]

- Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.

- Le Fur, G., Imbault, F., Mitry, D., & Uzan, A. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Receptor Research, 8(1-4), 209-221.

- PubMed. (1987). Alpha 1-adrenergic receptor photoaffinity labeling in intact cells.

- Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 68, 12.1.1-12.1.13.

-

PubChem. This compound hydrochloride. [Link]

- Aggarwal, S., Mortensen, O. V., & Apparsundaram, S. (2018). Discovery and Development of Monoamine Transporter Ligands. Methods in Molecular Biology, 1677, 53-83.

- Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936.

- Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.

- Le Fur, G., Imbault, F., Mitry, D., & Uzan, A. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Receptor Research, 8(1-4), 209-221.

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. In vitro evaluation of a series of sympathomimetic amines and the beta-adrenergic blocking properties of cyclopentamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. ccjm.org [ccjm.org]

- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound hydrochloride | C8H12ClNO | CID 22058928 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)phenol Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing chiral 4-(1-aminoethyl)phenol derivatives, a class of compounds with significant importance in the pharmaceutical and agrochemical industries. As key intermediates, their efficient and stereocontrolled synthesis is a critical objective for researchers and drug development professionals. This document delves into the core synthetic strategies, including asymmetric reductive amination, biocatalysis, transition-metal-catalyzed hydrogenation, and the use of chiral auxiliaries. Each section offers a detailed explanation of the underlying chemical principles, field-proven insights into experimental choices, and step-by-step protocols for key transformations. The guide is designed to be a practical resource, enabling scientists to select and implement the most suitable synthetic route for their specific needs, with a strong emphasis on scientific integrity, efficiency, and stereoselectivity.

Introduction: The Significance of Chiral this compound Derivatives

The this compound scaffold, featuring a chiral benzylic amine, is a privileged structural motif in a multitude of biologically active molecules.[1][2][3] The stereochemistry of the amine is often crucial for pharmacological activity, with different enantiomers exhibiting distinct biological effects. Consequently, the development of robust and highly enantioselective synthetic routes to access these compounds in their optically pure forms is of paramount importance in medicinal chemistry and drug discovery.[1][2][3] These derivatives serve as key building blocks in the synthesis of various pharmaceuticals, including agents targeting neurological disorders.[4][5] This guide will explore and compare the most effective and commonly employed methods for the asymmetric synthesis of these valuable chiral amines.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral this compound derivatives primarily revolves around the stereoselective introduction of the amino group onto the ethyl side chain attached to the phenol ring. The most common precursor for these syntheses is 4-hydroxyacetophenone, a readily available and cost-effective starting material. The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. The following sections will detail the four principal strategies to achieve this:

-

Asymmetric Reductive Amination: A direct and efficient one-pot method.

-

Biocatalysis: A green and highly selective enzymatic approach.

-

Transition-Metal-Catalyzed Asymmetric Hydrogenation: A powerful method utilizing chiral metal complexes.

-

Chiral Auxiliaries: A classical and reliable substrate-controlled approach.

Below is a conceptual workflow illustrating these divergent synthetic pathways starting from 4-hydroxyacetophenone.

Caption: Divergent synthetic strategies for chiral this compound.

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a highly atom-economical and straightforward one-pot method for the synthesis of chiral amines from prochiral ketones.[6] The reaction proceeds through the in-situ formation of an imine intermediate from the ketone (4-hydroxyacetophenone) and an amine source (e.g., ammonia or an ammonium salt), which is then asymmetrically reduced by a chiral catalyst and a reducing agent.[6]

Mechanistic Rationale and Key Considerations

The success of ARA hinges on the chemoselective reduction of the C=N bond of the imine in the presence of the starting ketone's C=O bond. This is often achieved by using pH-sensitive reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more effective at reducing the protonated iminium ion than the neutral ketone.[7]

The enantioselectivity is induced by a chiral catalyst, which can be a chiral Brønsted acid, a chiral organocatalyst, or a chiral transition metal complex. The catalyst coordinates to the imine, creating a chiral environment that directs the hydride attack to one of the prochiral faces of the imine.

Caption: Generalized mechanism of asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst

This protocol is a representative example of an organocatalyzed asymmetric reductive amination.

Materials:

-

4-Hydroxyacetophenone

-

Ammonium source (e.g., ammonium acetate)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

-

Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add 4-hydroxyacetophenone (1.0 equiv.), ammonium acetate (1.5 equiv.), and the chiral phosphoric acid catalyst (0.05 equiv.).

-

Add anhydrous toluene to dissolve the solids.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the Hantzsch ester (1.2 equiv.) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the chiral this compound.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[8] Two main classes of enzymes are particularly effective for the reductive amination of ketones: ω-transaminases (ω-TAs) and imine reductases (IREDs).[8]

ω-Transaminases (ω-TAs): A Versatile Tool

ω-TAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor (4-hydroxyacetophenone) to produce a chiral amine and a ketone byproduct (acetone or pyruvate).[9][10] The reaction is reversible, and strategies to drive the equilibrium towards the product are often necessary, such as using a large excess of the amine donor or removing the ketone byproduct.[9][10]

Imine Reductases (IREDs): Direct and Efficient

IREDs, also known as reductive aminases (RedAms), catalyze the direct reductive amination of a ketone with an amine in the presence of a nicotinamide cofactor (NADH or NADPH).[11] This one-pot reaction is highly efficient and avoids the equilibrium limitations of ω-TAs.

Experimental Protocol: ω-Transaminase Mediated Asymmetric Synthesis

This protocol provides a general procedure for the biocatalytic synthesis of (S)-4-(1-aminoethyl)phenol using an (S)-selective ω-transaminase.

Materials:

-

4-Hydroxyacetophenone

-

(S)-selective ω-Transaminase (lyophilized powder or whole-cell preparation)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5-9.0)

-

Organic co-solvent (e.g., DMSO) if needed for substrate solubility

Procedure:

-

In a temperature-controlled vessel, prepare the buffer solution and add PLP to a final concentration of 1 mM.

-

Add the ω-transaminase enzyme preparation.

-

Add isopropylamine to the buffer solution.

-

Dissolve 4-hydroxyacetophenone in a minimal amount of a water-miscible co-solvent like DMSO, if necessary.

-

Add the substrate solution to the enzyme-containing buffer to initiate the reaction.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC analysis of the product formation and substrate consumption.

-

Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

-

Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE).

-

The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[2]

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation of imines is a highly efficient and well-established method for the synthesis of chiral amines with excellent enantioselectivities.[12][13] This approach involves the pre-formation or in-situ generation of the imine from 4-hydroxyacetophenone and an amine source, followed by hydrogenation with molecular hydrogen (H₂) in the presence of a chiral transition metal complex, typically based on rhodium, iridium, or ruthenium.[14][15][16]

Mechanism and Catalyst Design

The catalyst, which consists of a metal center and a chiral ligand, activates the H₂ molecule and delivers the hydride to one face of the imine C=N bond in a stereoselective manner. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A wide variety of chiral phosphine ligands have been developed for this purpose.

Caption: Simplified mechanism of transition-metal-catalyzed asymmetric hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of the imine derived from 4-hydroxyacetophenone.

Materials:

-

N-(1-(4-hydroxyphenyl)ethylidene)amine (pre-formed imine)

-

Chiral Rhodium catalyst (e.g., [Rh(COD)₂(diphosphine)]BF₄ with a chiral diphosphine ligand)

-

Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, charge a high-pressure reactor vessel with the pre-formed imine (1.0 equiv.) and the chiral rhodium catalyst (0.001-0.01 equiv.).

-

Add the anhydrous, degassed solvent.

-

Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the specified time.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched amine.

Chiral Auxiliaries: A Substrate-Controlled Approach

The use of chiral auxiliaries is a classical yet highly reliable strategy for asymmetric synthesis.[17][18][19][20][21] In this method, the achiral starting material (4-hydroxyacetophenone) is covalently bonded to a chiral molecule (the auxiliary) to form a diastereomeric intermediate.[17] A subsequent stereoselective reaction is then performed, where the chiral auxiliary directs the stereochemical outcome. Finally, the auxiliary is cleaved to yield the desired chiral product and is ideally recovered for reuse.[17][18][19][20][21]

Rationale and Common Auxiliaries

The chiral auxiliary creates a sterically biased environment, forcing the incoming reagent (a reducing agent in this case) to attack from a specific face of the molecule. Common chiral auxiliaries for the synthesis of chiral amines include derivatives of amino alcohols, such as pseudoephedrine or Evans-type oxazolidinones.[17][19]

Experimental Protocol: Synthesis via a Pseudoephedrine Amide Auxiliary

This protocol describes a multi-step synthesis involving the attachment of a chiral auxiliary, diastereoselective reduction, and cleavage of the auxiliary.

Materials:

-

4-Hydroxybenzoic acid

-

(1R,2R)-(-)-Pseudoephedrine

-

Reagents for amide coupling (e.g., DCC, EDC)

-

Reducing agent (e.g., LiAlH₄)

-

Reagents for auxiliary cleavage (e.g., acid or base hydrolysis)

Procedure:

-

Amide Formation: Couple 4-hydroxybenzoic acid with (1R,2R)-(-)-pseudoephedrine using a standard amide coupling protocol to form the chiral amide.

-

Diastereoselective Reduction: The ketone moiety of the chiral amide is then reduced. This step can be achieved with a variety of reducing agents, and the stereochemical outcome will be directed by the chiral auxiliary.

-

Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis of the amide bond under acidic or basic conditions to yield the chiral this compound. The chiral auxiliary can often be recovered from the reaction mixture.

-

Purification: The final product is purified by crystallization or chromatography to remove any remaining impurities and the cleaved auxiliary.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on various factors, including the desired scale of the synthesis, cost considerations, available equipment, and the required level of enantiopurity.

| Method | Advantages | Disadvantages | Typical Yield | Typical ee |

| Asymmetric Reductive Amination | One-pot procedure, atom-economical.[6] | May require optimization of catalyst and reaction conditions. | 70-95% | 80-99% |

| Biocatalysis (ω-TA) | High enantioselectivity, mild conditions, environmentally friendly.[9][10] | Equilibrium limitations may require strategies to drive the reaction to completion.[9] | 80-99% | >99% |

| Transition-Metal Catalyzed Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity, well-established methodology.[12][13] | Requires high-pressure equipment, potential for metal contamination in the product. | 90-99% | 95->99% |

| Chiral Auxiliaries | Reliable and predictable stereochemical outcome, well-established procedures.[17][19] | Multi-step synthesis, requires stoichiometric amounts of the chiral auxiliary.[17][21] | 60-85% (overall) | >98% (d.e.) |

Purification and Characterization

Purification of the final this compound product is crucial to obtain the desired purity and enantiomeric excess.

-

Column Chromatography: Silica gel chromatography is a common method for purifying the crude product, separating it from starting materials and byproducts.[1]

-

Crystallization: For solid products, crystallization can be a highly effective method for both purification and enantiomeric enrichment.[22][23]

-

Chiral HPLC/SFC: The enantiomeric excess (ee) of the final product must be determined using a chiral stationary phase. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are the standard analytical techniques for this purpose.[1][24][25][26]

Conclusion

The synthesis of enantiomerically pure this compound derivatives can be successfully achieved through several distinct and powerful strategies. For large-scale, green, and highly selective synthesis, biocatalysis using ω-transaminases or imine reductases offers significant advantages. Transition-metal-catalyzed asymmetric hydrogenation provides a highly efficient and well-established route for achieving excellent enantioselectivities, particularly when high-pressure equipment is available. Asymmetric reductive amination offers a convenient and atom-economical one-pot procedure, while the use of chiral auxiliaries remains a robust and reliable method for substrate-controlled synthesis. The selection of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions and successfully synthesize these valuable chiral building blocks.

References

- Yoon, S., Patil, M. D., Sarak, S., Jeon, H., Kim, G.-H., Khobragade, T. P., Sung, S., & Yun, H. (2019).

- Földi, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.

-

Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis of isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate 1 from ketone 2. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. (2024).

- From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone. (2017).

-

Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (n.d.). The Knowles Group. Retrieved from [Link]

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C

- Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. (2024). Semantic Scholar.

- Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis. (n.d.). University of Liverpool.

- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021). MDPI.

- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015).

- A diversity of recently reported methodology for asymmetric imine reduction. (2020).

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI.

- Method for preparing 4-(2-aminoethyl)phenol. (n.d.). Google Patents.

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. Retrieved from [Link]

- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (n.d.). MDPI.

- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021).

- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). MDPI.

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

- Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. (2020).

-

(S)-4-(1-Aminoethyl)Phenol. (n.d.). Amerigo Scientific. Retrieved from [Link]

- Synthesis of Amines. (2022). Chemistry LibreTexts.

- Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journals.

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2025).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. (n.d.). ResearchGate. Retrieved from [Link]

- Catalytic Synthesis of β-(Hetero)

- Process for purifying crude 4-aminophenol. (n.d.). Google Patents.

Sources

- 1. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 18. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. york.ac.uk [york.ac.uk]

- 22. 71. Light-Driven Crystallization-Induced Dynamic Resolution of Amines – The Knowles Group [knowleslab.princeton.edu]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. phx.phenomenex.com [phx.phenomenex.com]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacology of 4-(1-Aminoethyl)phenol Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-aminoethyl)phenol scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and synthetic drugs. Its analogs, including the endogenous trace amines octopamine and tyramine, as well as synthetic compounds like p-hydroxyamphetamine and synephrine, exhibit a wide spectrum of pharmacological activities. This guide provides a comprehensive exploration of the pharmacology of these analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We delve into their interactions with primary molecular targets, most notably adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1), to elucidate the structural determinants of their functional outcomes. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical framework.

Introduction: The Significance of the this compound Core Structure

The this compound moiety is a privileged scaffold in neuropharmacology. It is structurally analogous to endogenous catecholamines like norepinephrine, differing by the absence of a meta-hydroxyl group on the phenyl ring[1]. This seemingly minor structural difference leads to markedly distinct pharmacological profiles, often shifting receptor selectivity and reducing cardiovascular side effects compared to their catecholamine counterparts[2][3].

Key endogenous examples include:

-

Octopamine: An invertebrate neurotransmitter and neurohormone that functions similarly to norepinephrine in vertebrates, regulating processes from locomotion to metabolic rate[1][4].

-

Tyramine: A trace amine known for its indirect sympathomimetic effects, primarily by displacing norepinephrine from storage vesicles[5].

Synthetic analogs, such as 4-hydroxyamphetamine (Paredrine) and synephrine, have found applications ranging from ophthalmic diagnostics to dietary supplements[6][7]. The versatility and inherent bioactivity of this scaffold make its analogs a subject of continuous investigation for novel therapeutic agents. This guide will systematically dissect their pharmacology, providing the foundational knowledge required for targeted drug design and evaluation.

Core Pharmacological Targets and Mechanisms of Action

Analogs of this compound exert their effects primarily through two major classes of G protein-coupled receptors (GPCRs): Adrenergic Receptors and Trace Amine-Associated Receptors.

Adrenergic Receptor Interactions

Adrenergic receptors (ARs), divided into α₁, α₂, β₁, β₂, and β₃ subtypes, are the classical targets for many sympathomimetic amines. The interaction of this compound analogs with these receptors is highly dependent on subtle structural modifications.

-

α-Adrenergic Receptors: Generally, these analogs exhibit lower affinity for α-ARs compared to norepinephrine[8][9]. For instance, p-synephrine and p-octopamine are reported to be approximately 1,000-fold less active than norepinephrine at α₁ and α₂ receptors[8][10]. The position of the hydroxyl group is critical; meta-substituted analogs (e.g., m-synephrine) show significantly higher affinity for α-receptors than their para-substituted counterparts[8][10].

-

β-Adrenergic Receptors: Certain analogs show selectivity for β-AR subtypes. p-Octopamine, for example, is a selective agonist for β₃-adrenoceptors, which are involved in lipolysis and metabolic regulation[10]. This selectivity explains the interest in such compounds for weight management. In contrast, many p-substituted analogs like p-synephrine show very weak binding to β₁ and β₂ receptors, which contributes to their favorable cardiovascular safety profile[2][3].

Trace Amine-Associated Receptor 1 (TAAR1)

The discovery of TAAR1 at the turn of the century revealed a novel mechanism of action for trace amines and related amphetamines[11]. TAAR1 is a phylogenetically conserved GPCR that is activated by octopamine, tyramine, and amphetamine-like psychostimulants[11][12].

-

Mechanism: TAAR1 activation leads to the stimulation of adenylyl cyclase and the accumulation of intracellular cyclic AMP (cAMP)[11][13]. This signaling cascade can modulate the activity of monoamine systems, including dopamine and serotonin, making TAAR1 an attractive target for neuropsychiatric disorders like schizophrenia and addiction[11][14][15]. 4-Hydroxyamphetamine, a key metabolite of amphetamine, is a potent TAAR1 agonist, with an EC₅₀ value of approximately 0.2 µM in cells expressing the rat receptor[16].

The dual interaction with both adrenergic and TAAR1 systems provides a complex and rich pharmacological landscape for these analogs, offering multiple avenues for therapeutic intervention.

Structure-Activity Relationships (SAR)

The pharmacological profile of a this compound analog is dictated by its specific substitution pattern. Understanding these relationships is fundamental to rational drug design.

Key structural determinants include:

-

Hydroxyl Group Position: As noted, moving the phenolic hydroxyl from the para to the meta position dramatically increases affinity for α-adrenergic receptors[8].

-

Side-Chain Hydroxylation: The presence of a hydroxyl group on the β-carbon of the ethylamine side chain (as in octopamine and synephrine) generally decreases CNS penetration but can influence receptor subtype selectivity.

-

N-Alkylation: Methylation of the terminal amine (e.g., converting octopamine to synephrine) can alter potency and selectivity at adrenergic receptors[8].

-

α-Methylation: The addition of a methyl group on the α-carbon (as in 4-hydroxyamphetamine) enhances metabolic stability by protecting against degradation by monoamine oxidase (MAO) and increases its ability to act as an indirect sympathomimetic[7].

The following table summarizes the adrenergic receptor binding characteristics of key analogs, illustrating these SAR principles.

| Compound | α₁-AR Affinity (vs. NE) | α₂-AR Affinity (vs. NE) | β₃-AR Selectivity | Primary Mechanism |

| Norepinephrine (NE) | High (Reference) | High (Reference) | Moderate | Direct Agonist |

| p-Octopamine | ~1000-fold lower[8] | ~1000-fold lower[8] | High[10] | Direct β₃ Agonist |

| p-Synephrine | ~1000-fold lower[8][10] | ~1000-fold lower[8][10] | Moderate | Weak/Partial Agonist |

| m-Synephrine | ~6-fold lower[8][10] | ~150-fold lower[8][10] | Low | Direct α₁/α₂ Agonist |

| 4-Hydroxyamphetamine | Low | Low | Low | TAAR1 Agonist, NE Releaser[6] |

This table provides a comparative overview; absolute values can vary based on the specific assay conditions and tissue preparations used.

Key Experimental Protocols & Methodologies

Rigorous pharmacological characterization requires a suite of well-validated in vitro and in vivo assays. The protocols described here represent standard, trustworthy methodologies for evaluating this compound analogs.

In Vitro Characterization: Receptor Binding Assays

Objective: To determine the affinity of an analog for a specific receptor subtype. This is typically quantified by the inhibition constant (Kᵢ).

Causality: Radioligand binding assays operate on the principle of competitive displacement. A known radioactive ligand (radioligand) with high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. A non-radioactive test compound (the analog) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the analog that displaces 50% of the specific binding (IC₅₀) is determined and then converted to a Kᵢ value, which represents the true equilibrium dissociation constant.

Protocol: α₁-Adrenergic Receptor Binding Assay

-

Preparation of Membranes:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C.

-

Resuspend the pellet (membrane fraction) in fresh Tris-HCl buffer and repeat the centrifugation.

-

Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

50 µL of radioligand (e.g., [³H]-Prazosin, a selective α₁-AR antagonist, at a final concentration of ~0.2 nM).

-

50 µL of test analog at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle.

-

50 µL of membrane preparation (e.g., 50-100 µg of protein).

-

-

For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Phentolamine).

-

Total binding (TB) wells receive only the radioligand, membranes, and vehicle.

-

-

Incubation & Termination:

-

Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing 3x with ice-cold wash buffer (50 mM Tris-HCl). This separates bound from free radioligand.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate Specific Binding = TB - NSB.

-

Plot the percentage of specific binding against the log concentration of the test analog.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vitro Characterization: Functional Assays

Objective: To measure the functional consequence of receptor binding, determining whether an analog is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Causality: Many target receptors for these analogs, such as TAAR1 and most β-ARs, are coupled to the Gαs protein, which activates adenylyl cyclase to produce cAMP[13][17]. Therefore, measuring the intracellular accumulation of cAMP provides a direct readout of receptor activation.

Protocol: TAAR1-Mediated cAMP Accumulation Assay

-

Cell Culture:

-

Use a stable cell line, such as HEK293 cells, engineered to express the target receptor (e.g., human TAAR1).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) until they reach ~80-90% confluency.

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free media or a stimulation buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.

-

Add the test analog at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or a known agonist as a positive control (e.g., β-phenylethylamine).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Lysis & Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of the analog.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist.

-

Visualization of Key Pathways and Workflows

Diagrams are essential for conceptualizing the complex relationships in pharmacology. The following are represented in Graphviz DOT language.

TAAR1 Signaling Pathway

This diagram illustrates the canonical Gαs-cAMP signaling pathway initiated by the activation of TAAR1 by an analog.

Caption: Canonical TAAR1 Gαs-cAMP signaling cascade.

Experimental Workflow: In Vitro Compound Profiling

This workflow outlines a logical progression for characterizing a novel analog, from initial binding to functional assessment.

Caption: A logical workflow for in vitro pharmacological profiling.

Conclusion and Future Directions

The this compound framework continues to be a highly productive starting point for the development of novel pharmacological agents. Its analogs display a fascinating polypharmacology, engaging with both classical adrenergic receptors and the more recently appreciated trace amine-associated receptors. A deep understanding of their structure-activity relationships, facilitated by robust and reproducible experimental protocols, is paramount for harnessing their therapeutic potential.

Future research will likely focus on developing analogs with greater receptor subtype selectivity to minimize off-target effects. Targeting TAAR1, in particular, holds significant promise for developing non-dopaminergic antipsychotics and novel treatments for substance use disorders[14][15]. As our understanding of the physiological roles of these receptors expands, so too will the opportunities for innovative drug design based on this simple but powerful chemical scaffold.

References

-

Choi, S., Lee, D., & Jo, Y. H. (2012). Synthesis and Structure-Activity Relationships and Effects of Phenylpropanoid Amides of Octopamine and Dopamine on Tyrosinase Inhibition and Antioxidation. PubMed. [Link]

-

Brown, C. M., McGrath, J. C., Midgley, J. M., Muir, A. G., O'Brien, J. W., Thonoor, C. M., Williams, C. M., & Wilson, V. G. (1988). Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. PubMed. [Link]

-

Grokipedia. (n.d.). 4-Hydroxyamphetamine. Grokipedia. [Link]

-

Rutigliano, G., Accorroni, A., Zucchi, R., Chiellini, G., & Seeman, P. (2017). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyamphetamine. Wikipedia. [Link]

-

Gaikwad, S., Duvey, G., & Guru, B. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]

-

Espinoza, S., Lignani, G., & Gainetdinov, R. R. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Molecular Neuroscience. [Link]

-

Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry. [Link]

-

Stohs, S. J. (2017). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity. [Link]

-

Gaikwad, S., Duvey, G., & Guru, B. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. PubMed Central. [Link]

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. ResearchGate. [Link]

-

Brown, C. M., McGrath, J. C., Midgley, J. M., Muir, A. G., O'Brien, J. W., Thonoor, C. M., Williams, C. M., & Wilson, V. G. (1988). Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. PMC - NIH. [Link]

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. PubMed. [Link]

-

Lee, D., Yoon, J., & Kim, Y. (2024). Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. PNAS Nexus. [Link]

-

Khan, K. M., Ambreen, N., & Karim, A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

-

Khan, K. M., Ambreen, N., & Karim, A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

-